Product packaging for 3-Iodopentane(Cat. No.:CAS No. 1809-05-8)

3-Iodopentane

Cat. No.: B157830
CAS No.: 1809-05-8
M. Wt: 198.05 g/mol
InChI Key: VRQDQJYBWZERBW-UHFFFAOYSA-N
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Description

Significance as a Precursor in Organic Synthesis

The primary significance of 3-iodopentane in organic synthesis lies in the reactivity of the carbon-iodine bond. The iodine atom is an excellent leaving group, facilitating both nucleophilic substitution and elimination reactions. stackexchange.com This property allows for the introduction of a wide variety of functional groups at the 3-position of the pentane (B18724) skeleton.

One of the common transformations is its synthesis from 3-pentanol (B84944). nist.gov This conversion is a foundational reaction in organic chemistry education, demonstrating the transformation of a poor leaving group (a hydroxyl group) into a good one.

In synthetic applications, this compound is used as a reagent or intermediate in the preparation of more complex molecules, including those with pharmaceutical applications. echemi.com It can undergo nucleophilic substitution reactions to form other functionalized pentane derivatives. echemi.com For instance, it can react with ethanol (B145695) in an SN1 reaction to form 3-ethoxypentane. nih.gov

Contextualization within Halogenated Hydrocarbon Chemistry

This compound is a member of the alkyl halide class of halogenated hydrocarbons. echemi.comnih.gov Halogenated hydrocarbons are organic compounds where one or more hydrogen atoms have been replaced by a halogen. nih.govnih.govnih.gov The nature of the halogen atom significantly influences the chemical and physical properties of the molecule.

In the case of iodoalkanes like this compound, the carbon-iodine bond is the longest and weakest among the carbon-halogen bonds (C-F, C-Cl, C-Br, C-I). This makes iodoalkanes the most reactive in substitution and elimination reactions. nih.gov Consequently, iodinated hydrocarbons are often preferred when a highly reactive alkylating agent is required. organicchemistrydata.org

The physical properties of this compound are also characteristic of halogenated hydrocarbons. It is a liquid at room temperature and is generally insoluble in water but soluble in organic solvents. echemi.com Its boiling point is influenced by the presence of the heavy iodine atom.

Overview of Academic Research Trajectories

Academic research involving this compound often focuses on its utility as a model substrate for studying the mechanisms of fundamental organic reactions. Its simple, well-defined structure allows for clear interpretation of experimental results in studies of nucleophilic substitution (both SN1 and SN2) and elimination reactions. stackexchange.comnih.gov

For example, the solvolysis of this compound in ethanol is a classic example used to illustrate the principles of SN1 reactions, including the formation of a carbocation intermediate and the subsequent nucleophilic attack by the solvent. nih.gov

While not frequently the subject of dedicated, large-scale research programs, this compound and similar alkyl iodides are integral to the broader field of synthetic methodology development. They are often employed as test substrates when new coupling reactions or other synthetic transformations are being developed. Its role as a building block for more complex structures, including potential pharmaceutical intermediates, ensures its continued relevance in academic and industrial research. echemi.com

Data Tables

Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₅H₁₁I frontiersin.org
Molecular Weight 198.05 g/mol
CAS Number 1809-05-8 frontiersin.org
Boiling Point 146.6 °C at 760 mmHg
Density 1.511 g/cm³
Refractive Index 1.497
Solubility Limited in water, soluble in organic solvents echemi.com

Spectroscopic and Chromatographic Data of this compound

Data TypeValueSource(s)
Kovats Retention Index (polar column) 1093 frontiersin.org
Kovats Retention Index (non-polar column) 876 frontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11I B157830 3-Iodopentane CAS No. 1809-05-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H11I/c1-3-5(6)4-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQDQJYBWZERBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171025
Record name 3-Iodopentane
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Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1809-05-8
Record name 3-Iodopentane
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Record name 3-Iodopentane
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Record name 3-Iodopentane
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Record name 3-iodopentane
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Advanced Synthetic Methodologies for 3 Iodopentane

Nucleophilic Substitution and Iodide Exchange Pathways

The synthesis of 3-iodopentane primarily relies on nucleophilic substitution reactions, where an iodide nucleophile displaces a leaving group on a pentane (B18724) chain. The carbon-iodine bond cleavage is central to its reactions. benchchem.com

Mechanistic Principles and Stereochemical Control

Nucleophilic substitution reactions involving alkyl halides can proceed via SN1 or SN2 mechanisms. The SN2 mechanism is a single-step, concerted reaction where the nucleophile attacks the carbon atom bonded to the leaving group from the backside, leading to an inversion of stereochemistry at the carbon center. testbook.combyjus.compearson.com The Finkelstein reaction, a key method for synthesizing alkyl iodides, typically follows an SN2 mechanism. testbook.combyjus.comvedantu.com In the case of this compound, which has a secondary carbon center bonded to the leaving group, both SN1 and SN2 pathways are potentially possible depending on the reaction conditions. However, the Finkelstein reaction conditions generally favor the SN2 pathway. Steric hindrance at the secondary carbon center in this compound can influence the rate of nucleophilic attack in SN2 reactions compared to primary iodides. benchchem.com

The Finkelstein Reaction: Detailed Reaction Conditions and Scalability

The classic Finkelstein reaction involves the conversion of an alkyl chloride or bromide to an alkyl iodide by reacting it with a solution of sodium iodide (NaI) in acetone. testbook.combyjus.comchemeurope.com This halide exchange is an equilibrium reaction, but it can be driven to completion by the differential solubility of the halide salts in acetone. vedantu.comchemeurope.com Sodium iodide is soluble in acetone, while sodium chloride and sodium bromide are not, causing them to precipitate out of the solution and shift the equilibrium towards the formation of the alkyl iodide product according to Le Chatelier's principle. vedantu.comchemeurope.comonlineorganicchemistrytutor.com

For the synthesis of this compound via the Finkelstein reaction, the starting material would typically be 3-chloropentane (B1594929) or 3-bromopentane (B47287). The reaction involves the iodide ion from sodium iodide acting as the nucleophile, attacking the carbon atom bonded to chlorine or bromine and displacing the chloride or bromide ion as the leaving group.

General Reaction Equation:

R-X + NaI → R-I + NaX (where R is the alkyl group, X is Cl or Br) prezi.com

For this compound synthesis:

C₅H₁₁Cl + NaI → C₅H₁₁I + NaCl (s) or C₅H₁₁Br + NaI → C₅H₁₁I + NaBr (s)

The success of the Finkelstein reaction is dependent on factors such as the nature of the leaving group, the nucleophilicity of the iodide ion, and the reactivity of the alkyl halide. byjus.comonlineorganicchemistrytutor.com The reaction generally works well for primary halides and is marginal for secondary substrates like 3-halopentane. chemeurope.com

The Finkelstein reaction is typically carried out in a polar aprotic solvent like acetone, which solvates the sodium cations effectively while leaving the iodide ions relatively "naked" and highly nucleophilic, thereby enhancing the SN2 reaction rate. prezi.comuzh.ch The choice of solvent significantly impacts the reaction rate and yield. prezi.com

While specific detailed optimization studies for this compound synthesis via the Finkelstein reaction were not extensively detailed in the search results, general principles for optimizing the Finkelstein reaction apply. These include using a sufficient excess of sodium iodide to drive the equilibrium and ensuring the solvent is dry to prevent side reactions like hydrolysis. Temperature control is also crucial; for instance, in the related hydroiodic acid method for alkyl iodide synthesis, temperatures above 80°C can lead to significant elimination byproducts. benchchem.com

For industrial-scale production of alkyl iodides, the Finkelstein reaction is often preferred due to its cost efficiency and safety compared to methods involving corrosive reagents like hydroiodic acid. benchchem.com Sodium iodide is generally less expensive than hydroiodic acid. benchchem.com Continuous flow reactors can be employed for large-scale Finkelstein reactions, allowing for high conversion rates with short residence times. benchchem.com

An economic analysis would consider the cost of starting materials (3-chloropentane or 3-bromopentane, and sodium iodide), solvent recovery, energy consumption for heating and distillation, and waste disposal (particularly the precipitated sodium halide salt). The efficiency of product purification, such as distillation under vacuum due to this compound's boiling point, is also a factor. benchchem.com

Copper-Mediated Halogen Exchange Protocols

While the Finkelstein reaction is a primary method for alkyl iodide synthesis, copper-mediated halogen exchange protocols offer alternative routes, particularly for substrates that may be less reactive under traditional Finkelstein conditions or when specific reaction environments are required. Although initially developed and more commonly applied to aryl and vinyl halides, these methods can be adapted for aliphatic systems. benchchem.comorganic-chemistry.orgfrontiersin.org

Copper(I) iodide (CuI) is a common catalyst used in copper-mediated halogen exchange reactions. benchchem.comorganic-chemistry.orgacs.org These reactions often involve a copper catalyst, an iodide source (like NaI), and potentially a ligand in a suitable solvent. organic-chemistry.orgacs.org

While traditional copper-catalyzed halogen exchange in aryl halides often utilizes polar solvents like dioxane or n-butanol, adaptation for aliphatic systems like 3-bromopentane has been explored using non-polar media such as quinoline (B57606) as the solvent. benchchem.comorganic-chemistry.orgacs.org

A reported protocol for adapting copper-mediated halogen exchange for 3-bromopentane involves using 3-bromopentane as the substrate, copper(I) iodide (CuI) as the catalyst (e.g., 1.5 equivalents), and quinoline as the solvent. benchchem.com The reaction is conducted at elevated temperatures (e.g., 140°C) under an inert atmosphere (e.g., nitrogen) for an extended period (e.g., 12-20 hours). benchchem.com

Example Conditions and Performance Metrics:

Catalyst Loading (eq CuI)Time (hr)Yield (%)
1.21230
1.71845

Note: Data adapted from search result benchchem.com.

This method offers the advantage of not requiring anhydrous conditions and being compatible with thermally stable substrates. benchchem.com However, it can suffer from lower yields compared to the Finkelstein method and necessitates post-reaction removal of copper residues, often through acid washing. benchchem.com The mechanism for copper-mediated halogen exchange in alkyl halides can involve halogen-atom transfer processes, enabling the conversion of secondary alkyl iodides. thieme-connect.com

Performance Metrics and Post-Reaction Processing Requirements

The synthesis of this compound can be approached through different routes, impacting the efficiency and downstream processing needs. One method involves the reaction of 3-pentanol (B84944) with hydroiodic acid (HI). nih.gov This acid-catalyzed route converts the hydroxyl group into a better leaving group, facilitating iodide attack. nih.gov However, this method can face challenges, such as competing elimination pathways that produce 2-pentene, particularly at temperatures exceeding 80°C. nih.gov The use of concentrated HI (57–67% w/w) can minimize side reactions but necessitates reactors resistant to corrosion. nih.gov

Performance metrics for the reaction of 3-pentanol with hydroiodic acid have been reported under varying conditions:

ConditionYield (%)Purity (%)
48% HI, 70°C, 4 hr6288
67% HI, 60°C, 6 hr7892

Another synthetic strategy involves a copper-mediated halogen exchange, adapting methodologies typically used for aryl bromides to aliphatic systems like 3-bromopentane. nih.gov This reaction, catalyzed by copper(I) iodide (CuI) in a solvent such as quinoline, is typically conducted at elevated temperatures (140°C) under an inert atmosphere for extended periods. nih.gov

Performance metrics for the copper-mediated method using 3-bromopentane include:

Catalyst LoadingTime (hr)Yield (%)
1.2 eq CuI1230
1.7 eq CuI1845

A limitation of this copper-mediated approach is the requirement for post-reaction processing to remove copper residues, typically involving acid washing. nih.gov

For large-scale production, the Finkelstein reaction, which involves the reaction of an alkyl halide (like 3-bromopentane or 3-chloropentane) with sodium iodide, is often prioritized. nih.gov This preference is attributed to factors such as cost efficiency of sodium iodide compared to hydroiodic acid, enhanced safety by avoiding corrosive HI at scale, and high throughput achievable with continuous flow reactors, which can yield over 90% conversion with short residence times. nih.gov Evaluating process efficiency can involve green chemistry metrics such as atom economy, reaction mass efficiency, and process mass intensity. nih.gov Advanced synthesis techniques and facilities focus on optimizing reaction efficiency, selectivity, and robustness, often employing automation and in situ analysis to improve processes. nih.gov

Catalytic Synthesis Approaches

Catalytic methods play a significant role in organic synthesis by accelerating reactions and improving selectivity. Various catalysts can be employed for the iodination of alcohols or the conversion of other functional groups to alkyl iodides. Acid catalysis is a common approach in the transformation of alcohols, where acids convert the poor hydroxyl leaving group into a better one, such as a protonated alcohol (-OH₂⁺). uni.lu While strong mineral acids can promote these reactions, organic acids and solid acid catalysts are also utilized.

Para-Toluenesulfonic Acid Catalysis in Pentanol Iodination

Para-toluenesulfonic acid (p-TsOH), also known as tosylic acid, is a widely used organic-soluble strong acid catalyst in organic synthesis. nih.govwikipedia.orgnih.gov It is a white, hygroscopic solid that is soluble in water, alcohols, and other polar organic solvents. wikipedia.orgnih.govfishersci.ie p-TsOH is comparable in strength to sulfuric acid and is effective in catalyzing various reactions, including esterification and acetal (B89532) formation. nih.govfishersci.fi

p-TsOH has been reported as a catalyst in iodination reactions, such as the regioselective C4–H iodination of isoquinolin-1(2H)-ones. nih.gov Its acidic nature allows it to interact with oxygen-containing functional groups like the hydroxyl group in pentan-3-ol, potentially facilitating its conversion into a better leaving group for subsequent reaction with an iodide source. uni.lu

However, specific detailed research findings focusing solely on the use of para-toluenesulfonic acid as the primary catalyst for the direct iodination of pentan-3-ol to synthesize this compound, including detailed reaction conditions, performance metrics, or comprehensive mechanistic studies for this specific transformation, were not extensively available in the provided search results. While p-TsOH's catalytic activity in related reactions and its interaction with alcohols are established, specific data for its application in the direct iodination of pentan-3-ol to this compound were not found within the scope of this research. Catalytic procedures for alcohol iodination using other systems, such as solid acid catalysts like SO₄²⁻/ZrO₂ in conjunction with sodium iodide, have been developed, demonstrating alternative catalytic approaches to converting alcohols to alkyl iodides. nih.gov

Mechanistic Investigations of 3 Iodopentane Reactivity

Carbon-Iodine Bond Cleavage Dynamics

The foundational step in the substitution and elimination reactions of 3-iodopentane is the cleavage of the carbon-iodine (C-I) bond. The C-I bond is notably weak and labile compared to other carbon-halogen bonds, with a bond dissociation energy of approximately 50-53 kcal/mol. This low bond energy means that iodine is an excellent leaving group, readily detaching from the carbon backbone to facilitate further reactions. The polarizability of iodine and the higher electronegativity of the sp³-hybridized carbon also contribute to the bond's reactivity. nih.gov This inherent weakness is a critical factor that allows for the diverse reactivity of this compound, particularly in nucleophilic substitution reactions where the departure of the iodide ion is a key event.

Nucleophilic Substitution (SN) Reactions

Nucleophilic substitution reactions are characteristic of alkyl halides like this compound, where an electron-rich nucleophile replaces the halide leaving group. youtube.com For a secondary alkyl halide such as this compound, two primary mechanisms are possible: the bimolecular (SN2) and unimolecular (SN1) pathways. The prevailing mechanism is determined by factors including the nature of the nucleophile, the solvent, and the steric structure of the substrate itself.

Bimolecular Nucleophilic Substitution (SN2) Mechanisms

The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.orglibretexts.org The rate of this bimolecular reaction is dependent on the concentration of both the alkyl halide and the attacking nucleophile. libretexts.orgdoubtnut.com

Inversion of Configuration at the Electrophilic Carbon

A defining characteristic of the SN2 mechanism is the inversion of stereochemical configuration at the reaction center. masterorganicchemistry.com The nucleophile must approach the electrophilic carbon from the side opposite to the leaving group, a trajectory known as "backside attack". libretexts.orgdoubtnut.comlibretexts.org This is because the leaving group, being electron-rich itself, electrostatically repels the incoming nucleophile from the front side. libretexts.orglibretexts.org

As the nucleophile forms a new bond, the three non-reacting groups on the carbon atom flip over, similar to an umbrella turning inside out in a strong wind. masterorganicchemistry.commedium.com This process, known as Walden inversion, results in a product with the opposite stereochemistry of the reactant. doubtnut.com If the starting this compound were a single enantiomer (e.g., (R)-3-iodopentane), the SN2 reaction would stereospecifically yield the opposite enantiomer of the product (e.g., (S)-product). libretexts.org

Impact of Steric Hindrance on Reaction Kinetics

The rate of an SN2 reaction is highly sensitive to steric hindrance at the electrophilic carbon. nih.gov For the reaction to occur, the nucleophile must have unhindered access to the back side of the carbon-atom bearing the leaving group. libretexts.orgyoutube.com As a secondary alkyl halide, this compound has two alkyl groups (ethyl groups) attached to the central carbon, which create more steric bulk than the single alkyl group of a primary halide. libretexts.orgyoutube.com

This increased crowding impedes the approach of the nucleophile, slowing the reaction rate compared to less substituted primary or methyl halides. masterorganicchemistry.comlibretexts.org Conversely, tertiary halides, with three alkyl groups, are so sterically hindered that SN2 reactions are generally not observed. masterorganicchemistry.comyoutube.com

Substrate TypeExampleRelative SN2 Reaction RateReason
MethylMethyl IodideVery FastMinimal steric hindrance. youtube.com
Primary1-Iodopentane (B145852)FastSlightly more hindered, but still very accessible. youtube.com
SecondaryThis compoundSlowSignificant steric hindrance from two alkyl groups impedes nucleophilic attack. libretexts.orgyoutube.com
Tertiarytert-Butyl IodideExtremely Slow / No ReactionBackside attack is completely blocked by three bulky alkyl groups. masterorganicchemistry.comyoutube.com
Unimolecular Nucleophilic Substitution (SN1) Mechanisms

In contrast to the concerted SN2 pathway, the unimolecular nucleophilic substitution (SN1) reaction is a stepwise process. wikipedia.orgpressbooks.pub It is most common for tertiary alkyl halides and can also occur with secondary halides like this compound, particularly with weak nucleophiles or in polar protic solvents. wikipedia.org The "1" in SN1 indicates that the rate-determining step is unimolecular, depending only on the concentration of the alkyl halide. wikipedia.orgbyjus.com

Carbocation Intermediate Formation and Reactivity

The SN1 mechanism proceeds through two primary steps:

Formation of a Carbocation: The first and rate-limiting step is the spontaneous dissociation of the carbon-iodine bond, where the iodine atom leaves, taking the bonding electrons with it. byjus.comstackexchange.com This ionization results in the formation of a carbocation intermediate—in this case, the pentan-3-yl cation. wikipedia.orgstackexchange.com This step is slow and endothermic. byjus.com

Nucleophilic Attack: The resulting carbocation has a trigonal planar geometry with a vacant p-orbital. pressbooks.pubbyjus.com In the second, much faster step, a nucleophile attacks this electron-deficient carbon. pressbooks.pub For example, in a reaction with ethanol (B145695), the ethanol molecule acts as the nucleophile, attacking the carbocation. stackexchange.com

Because the carbocation intermediate is planar, the nucleophile can attack from either face (top or bottom) with nearly equal probability. byjus.com If the original carbon was a stereocenter, this leads to the formation of a mixture of enantiomers, a process known as racemization. However, complete racemization is not always observed as the departing leaving group can momentarily shield one face of the carbocation. wikipedia.org

The stability of the carbocation is a crucial factor in SN1 reactions. Carbocation stability increases with the number of attached alkyl groups (tertiary > secondary > primary) due to inductive effects and hyperconjugation, where adjacent alkyl groups donate electron density to the positive charge. youtube.comlibretexts.org As a secondary halide, this compound forms a relatively stable secondary carbocation, allowing the SN1 pathway to proceed. wikipedia.orglibretexts.org This intermediate can then react with a variety of nucleophiles to form the final substitution product. masterorganicchemistry.com

Elimination (E) Reactions

Elimination reactions of this compound, specifically dehydrohalogenation, involve the removal of a hydrogen atom and the iodine atom from adjacent carbons to form an alkene. wikipedia.orgscribd.com These reactions are typically promoted by a base and are in direct competition with nucleophilic substitution reactions. chemguide.co.uklibretexts.org

The most common mechanism for the base-mediated elimination of this compound is the bimolecular elimination (E2) pathway. unizin.orgbyjus.com This is a concerted, one-step process where the base abstracts a proton from a carbon adjacent to the carbon bearing the iodine (the β-carbon), and simultaneously, the carbon-iodine bond breaks, and a double bond forms between the α and β carbons. unizin.orgyoutube.com The rate of the E2 reaction is dependent on the concentration of both the this compound and the base, exhibiting second-order kinetics. unizin.orgcrunchchemistry.co.uk

For an E2 reaction to occur, a specific stereochemical arrangement is required, known as anti-periplanar geometry. unizin.orglibretexts.org This means the hydrogen atom being abstracted and the iodine leaving group must lie in the same plane but on opposite sides of the carbon-carbon bond.

The regioselectivity of the elimination is dictated by the substitution pattern of the resulting alkene. According to Zaitsev's rule, the more substituted (and therefore more stable) alkene is generally the major product when using a small, strong base. iitk.ac.inyoutube.com In the case of this compound, proton abstraction can occur from either C2 or C4, both of which are chemically equivalent, leading to the formation of pent-2-ene.

However, the use of a sterically hindered or bulky base, such as potassium tert-butoxide, can favor the formation of the less substituted alkene (the Hofmann product). libretexts.orgyoutube.com This is due to the base's difficulty in accessing the more sterically hindered internal protons. libretexts.org

Table 1: Influence of Base on the Elimination Products of this compound

BaseBase TypeMajor ProductMinor ProductGoverning Principle
Sodium EthoxideSmall, StrongPent-2-enePent-1-eneZaitsev's Rule
Potassium tert-ButoxideBulky, StrongPent-1-enePent-2-eneHofmann Elimination

Secondary alkyl halides like this compound can undergo both substitution (SN2) and elimination (E2) reactions when treated with a nucleophile/base. chemguide.co.uklibretexts.org The outcome of the reaction is influenced by several factors, including the nature of the nucleophile/base, the solvent, and the temperature. doubtnut.comjove.com

Strong, sterically unhindered bases that are also good nucleophiles, such as hydroxide (B78521) or ethoxide, will result in a mixture of both substitution and elimination products. chemguide.co.uklibretexts.org To favor elimination over substitution, specific conditions can be employed. Higher temperatures generally favor elimination, as it is an endothermic process with a higher activation energy. chemguide.co.ukdoubtnut.com The use of a strong, sterically hindered base, like potassium tert-butoxide, will also favor elimination, as it is a poor nucleophile due to its bulk. youtube.comyoutube.com Furthermore, the choice of solvent is critical; ethanol, for example, encourages elimination, while water favors substitution. chemguide.co.uklibretexts.org

Comparative Reactivity Studies with Structural Isomers

The reactivity of this compound can be better understood by comparing it to its structural isomers and analogs with different halogen leaving groups.

The rate of both substitution and elimination reactions is significantly affected by the nature of the leaving group. A good leaving group is a weak base, meaning it can stabilize the negative charge it acquires upon departure. libretexts.orgnih.gov Among the halogens, iodide (I⁻) is the best leaving group. libretexts.org This is attributed to its large size and high polarizability, which allows the negative charge to be dispersed over a larger volume, and the relative weakness of the carbon-iodine bond. libretexts.orgncerthelp.com

The efficacy of halide leaving groups follows the trend: I⁻ > Br⁻ > Cl⁻ > F⁻ libretexts.org

This means that this compound will react faster in both SN2 and E2 reactions compared to 3-bromopentane (B47287), 3-chloropentane (B1594929), and 3-fluoropentane, assuming all other conditions are identical.

Table 2: Relative Rates of Reaction for 3-Halopentanes

SubstrateLeaving GroupRelative Rate of SN2 ReactionRelative Rate of E2 Reaction
3-FluoropentaneF⁻1Very Slow
3-ChloropentaneCl⁻200Slow
3-BromopentaneBr⁻10,000Moderate
This compoundI⁻30,000Fast
Note: These are approximate relative rates and can vary with reaction conditions.

Comparing this compound to its isomers, such as 1-iodopentane (a primary halide) and 2-iodopentane (B127505) (another secondary halide), reveals the influence of steric and electronic factors on reactivity.

Primary halides, like 1-iodopentane, are less sterically hindered around the α-carbon and therefore react more readily via the SN2 mechanism. pressbooks.publibretexts.org Elimination (E2) is less favorable for primary halides. crunchchemistry.co.uk

Secondary halides, such as 2-iodopentane and this compound, are more sterically hindered than primary halides, making SN2 reactions slower. acs.org This increased steric hindrance also makes them more prone to E2 elimination. pressbooks.publibretexts.org When comparing 2-iodopentane and this compound, the electronic environment is similar, but the position of the iodine atom influences the potential elimination products. Elimination from 2-iodopentane can yield pent-1-ene and pent-2-ene, with pent-2-ene being the major product under Zaitsev conditions. This compound primarily yields pent-2-ene upon elimination.

Table 3: Comparison of Reactivity for Iodoalkane Isomers

IsomerTypePredominant Reaction (with strong, unhindered base)Key Factors
1-IodopentanePrimarySN2Low steric hindrance at α-carbon.
2-IodopentaneSecondaryE2 (with SN2 competition)Increased steric hindrance, leads to a mixture of elimination products.
This compoundSecondaryE2 (with SN2 competition)Similar steric hindrance to 2-iodopentane, primarily one elimination product.

Mechanistic Elucidation via Kinetic and Spectroscopic Monitoring

The mechanisms of reactions involving this compound are elucidated through a combination of kinetic studies and spectroscopic analysis.

Kinetic studies provide insight into the rate-determining step of the reaction. For the E2 reaction of this compound, the rate is proportional to the concentration of both the alkyl halide and the base, leading to a second-order rate law: Rate = k[this compound][Base]. unizin.orgmasterorganicchemistry.com This is a key piece of evidence for the concerted nature of the E2 mechanism. masterorganicchemistry.comlibretexts.org

Spectroscopic techniques are invaluable for identifying the products of the reaction and monitoring their formation over time. Gas chromatography-mass spectrometry (GC-MS) can be used to separate and identify the volatile alkene products of elimination and any substitution products. Nuclear magnetic resonance (NMR) spectroscopy is also a powerful tool for structural elucidation of the products, allowing for the differentiation between isomers like pent-1-ene and pent-2-ene. By taking samples at various time points during the reaction, the change in concentration of reactants and products can be monitored, providing further kinetic data.

Advanced Spectroscopic and Chromatographic Characterization of 3 Iodopentane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of 3-iodopentane by analyzing the magnetic environments of its hydrogen (¹H) and carbon (¹³C) nuclei. uq.edu.au

¹H and ¹³C NMR Chemical Shift Assignments for Structural Confirmation

The structure of this compound possesses a plane of symmetry, which simplifies its NMR spectra. This results in three distinct sets of signals in both the ¹H and ¹³C NMR spectra, corresponding to the three unique chemical environments within the molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, the hydrogen atom attached to the iodine-bearing carbon (C3) is the most deshielded. The protons on the methylene (B1212753) groups (C2 and C4) are chemically equivalent, as are the protons on the terminal methyl groups (C1 and C5). The expected signals would be a quintet or multiplet for the C3 proton, a multiplet for the C2/C4 protons, and a triplet for the C1/C5 protons. docbrown.info

¹³C NMR Spectroscopy: The carbon atom directly bonded to the electronegative iodine atom (C3) experiences the most significant downfield shift. The methylene carbons (C2 and C4) are equivalent and appear as a single peak, while the terminal methyl carbons (C1 and C5) are also equivalent and show a single, more upfield peak. docbrown.infodocbrown.info The expected chemical shifts can be estimated based on data from similar iodoalkanes. docbrown.infochemicalbook.com

Table 1: Predicted ¹H and Estimated ¹³C NMR Chemical Shifts for this compound

Atom Position ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
C3-H ~4.1 - 4.3 Multiplet ~45 - 50
C2/C4-H₂ ~1.8 - 2.0 Multiplet ~30 - 35
C1/C5-H₃ ~0.9 - 1.1 Triplet ~10 - 15

Note: These are estimated values and can vary based on solvent and experimental conditions. pitt.educarlroth.com

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characterization of Carbon-Iodine Stretching Vibrations

For this compound, the most characteristic absorption in its IR spectrum is the stretching vibration of the carbon-iodine (C-I) bond. The C-I bond is relatively weak and involves a heavy atom, causing its stretching frequency to appear in the far-infrared or lower wavenumber region of the mid-infrared spectrum. This absorption is typically found in the range of 500-600 cm⁻¹. docbrown.info Other significant peaks correspond to the alkane structure of the molecule.

Table 2: Characteristic IR Absorption Bands for this compound

Vibrational Mode Wavenumber (cm⁻¹)
C-H stretching (alkane) ~2850 - 2975
C-H bending (alkane) ~1370 - 1470
C-I stretching ~500 - 600

Source: Inferred from data for similar iodoalkanes. docbrown.info

Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. libretexts.org

Molecular Ion Analysis and Fragmentation Pattern Interpretation

In the mass spectrum of this compound, the molecular ion peak (M⁺) would appear at an m/z corresponding to its molecular weight, which is approximately 198 g/mol . nist.gov Due to the presence of the relatively weak C-I bond, this bond is prone to cleavage upon electron ionization. chemguide.co.ukdocbrown.info

The fragmentation pattern is dominated by the loss of the iodine atom, which is a good leaving group. Key fragmentation pathways include:

Loss of Iodine: The most significant fragmentation is the cleavage of the C-I bond, resulting in a pentyl cation ([C₅H₁₁]⁺) at m/z 71 and an iodine radical.

Loss of an Ethyl Radical: Cleavage of the C2-C3 bond can lead to the loss of an ethyl radical (•CH₂CH₃), forming a fragment ion at m/z 155.

Alkane-like Fragmentation: Further fragmentation of the pentyl cation can produce smaller alkyl fragments, such as those at m/z 57 ([C₄H₉]⁺), 43 ([C₃H₇]⁺), and 29 ([C₂H₅]⁺), which are characteristic of alkanes. docbrown.info

Table 3: Major Ions in the Mass Spectrum of this compound

m/z Proposed Ion Fragment
198 [C₅H₁₁I]⁺ (Molecular Ion)
155 [C₃H₆I]⁺
127 [I]⁺
71 [C₅H₁₁]⁺
43 [C₃H₇]⁺
29 [C₂H₅]⁺

Source: Based on general fragmentation principles for haloalkanes. chemguide.co.ukdocbrown.info

Chromatographic Techniques for Purity and Isomer Analysis

Chromatography is indispensable for separating this compound from reaction byproducts and its structural isomers, thereby assessing its purity.

Gas chromatography (GC) is a primary method for analyzing volatile compounds like this compound. youtube.com Separation is based on the differential partitioning of components between a gaseous mobile phase and a liquid or solid stationary phase within a column. libretexts.org The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification. youtube.com Isomers like 1-iodopentane (B145852) and 2-iodopentane (B127505) will exhibit different retention times from this compound due to differences in their boiling points and polarities.

The coupling of GC with a mass spectrometer (GC-MS) provides a powerful analytical combination. GC separates the components of a mixture, and MS provides mass spectra for each component, allowing for definitive identification and structural confirmation. oup.comnih.govnih.gov High-performance liquid chromatography (HPLC) can also be employed for the analysis and purification of this compound, typically using a reverse-phase column with a mobile phase such as acetonitrile (B52724) and water. sielc.com

Table 4: Gas Chromatography Retention Indices for this compound

Column Type Active Phase Temperature (°C) Retention Index (I)
Packed Carbowax 20M 75 1093
Capillary Apiezon L 130 876

Source: NIST Chemistry WebBook. nist.gov

Table of Compounds Mentioned

Compound Name
1-iodopentane
2-iodopentane
2-iodopropane
This compound
Acetonitrile

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identity

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to provide high-confidence identification of volatile and semi-volatile compounds like this compound. youtube.com The gas chromatograph separates components of a mixture based on their interaction with the stationary phase of the column. youtube.com The retention index (RI), a key parameter in GC, helps in the identification of a compound by normalizing its retention time to that of adjacent n-alkane standards.

For this compound, the Kovats retention index, a standardized measure, varies depending on the polarity of the GC column's stationary phase. On a non-polar column (like Apiezon L), it has a reported RI of 876. nist.govnist.gov On a polar stationary phase (such as Carbowax 20M), the retention index is significantly higher, at 1093, reflecting the different interactions between the analyte and the column chemistry. nist.govnist.gov

Following separation by GC, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (198.05 g/mol ) and characteristic fragment ions resulting from the cleavage of the carbon-iodine bond and fragmentation of the pentyl chain. nist.govnih.govchemeo.com This combination of a specific retention index and a unique fragmentation pattern allows for the unambiguous confirmation of this compound's identity in a sample. jfda-online.com

Table 1: Kovats Retention Indices for this compound
Column TypeStationary Phase TypeTemperature (°C)Kovats Retention Index (I)Reference
CapillaryNon-Polar (Apiezon L)130876 nist.govnist.gov
PackedPolar (Carbowax 20M)751093 nist.govnist.gov

High-Performance Liquid Chromatography (HPLC) Method Development

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds. For alkyl halides like this compound, reverse-phase HPLC (RP-HPLC) is the most common and effective approach. mdpi.comchemass.si

In reverse-phase HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. youtube.com This setup causes nonpolar compounds to be retained longer on the column. A typical RP-HPLC method for this compound can be developed using a C18 stationary phase, which consists of silica (B1680970) particles chemically bonded with 18-carbon alkyl chains. libretexts.orglibretexts.org

A simple isocratic method, where the mobile phase composition remains constant, is effective for analyzing this compound. sielc.com The mobile phase generally consists of a mixture of water and a polar organic solvent, such as acetonitrile (MeCN) or methanol. youtube.comwikipedia.org For this compound, a mobile phase of acetonitrile and water, buffered with phosphoric acid, can achieve successful separation on a specialized reverse-phase column like the Newcrom R1. sielc.com This column is noted for its low silanol (B1196071) activity, which can improve peak shape for certain compounds. sielc.comsielc.com The retention of this compound is controlled by the proportion of organic solvent in the mobile phase; increasing the acetonitrile concentration reduces retention time by making the mobile phase more nonpolar. libretexts.org

Table 2: Example RP-HPLC Conditions for this compound Analysis
ParameterConditionReference
ColumnNewcrom R1 (Reverse-Phase) sielc.com
Mobile PhaseAcetonitrile (MeCN) and Water with Phosphoric Acid sielc.com
ModeIsocratic sielc.com
PrincipleSeparation based on hydrophobic interactions with the stationary phase. wikipedia.org

For enhanced detection and identification, HPLC systems are often coupled with a mass spectrometer (LC-MS). However, not all HPLC mobile phase additives are compatible with MS detectors. Buffers like phosphoric acid are non-volatile and will contaminate the MS ion source. sielc.com To make an HPLC method MS-compatible, any non-volatile buffer must be replaced with a volatile alternative. sielc.com

In the case of the this compound method, phosphoric acid should be substituted with a volatile acid like formic acid. sielc.com Formic acid effectively buffers the mobile phase to control the ionization state of analytes while readily evaporating in the high-vacuum environment of the mass spectrometer interface, ensuring a clean signal and preventing instrument damage.

Stereochemical Analysis of this compound and its Chiral Derivatives

Stereochemical analysis involves the separation and quantification of stereoisomers. It is important to note that this compound itself is an achiral molecule. Its central carbon atom (C3) is bonded to an iodine atom, a hydrogen atom, and two identical ethyl groups (-CH2CH3). Since a chiral center requires four different groups to be attached to a carbon atom, this compound does not have a stereocenter and therefore does not exist as enantiomers. gcms.cz

However, the principles of stereochemical analysis are critical for its chiral isomers, such as 2-iodopentane, or for chiral derivatives synthesized from this compound. The following sections describe the techniques used for such analyses.

Chiral Gas Chromatography and High-Performance Liquid Chromatography

The separation of enantiomers requires a chiral environment, which is achieved by using a chiral stationary phase (CSP) in either GC or HPLC. gcms.czresearchgate.net

Chiral Gas Chromatography (GC): Chiral GC is highly effective for analyzing volatile enantiomers. chromatographyonline.com The most common CSPs for this purpose are based on derivatized cyclodextrins. chromatographyonline.comresearchgate.net These toroidal-shaped molecules have a hydrophobic inner cavity and a hydrophilic exterior. Enantiomeric separation occurs based on differences in the stability of the transient diastereomeric complexes formed between the enantiomers and the chiral cyclodextrin (B1172386) phase. chromatographyonline.comchromatographyonline.com For halogenated alkanes, CSPs with specific derivatives on the cyclodextrin hydroxyl groups can provide excellent selectivity. chromatographyonline.com The separation is often optimized by adjusting the column temperature, as lower temperatures typically enhance enantioselectivity at the cost of longer retention times. chromatographyonline.com

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile technique that can be operated in normal-phase, reverse-phase, or polar organic modes. researchgate.net Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and cyclodextrin-based CSPs are widely used. researchgate.netsigmaaldrich.com Separation is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the stationary phase. sigmaaldrich.com The choice of mobile phase (e.g., hexane/isopropanol for normal phase or buffered water/acetonitrile for reverse phase) is crucial for optimizing the separation of enantiomers. sigmaaldrich.com

Quantitative Determination of Enantiomeric Excess via Polarimetry and Circular Dichroism

Once enantiomers are separated or if a mixture is analyzed, its purity is often expressed as enantiomeric excess (ee). wikipedia.org This value represents the degree to which one enantiomer is present in a greater amount than the other. wikipedia.orgchemistrysteps.com

Polarimetry: This classical technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. A non-racemic mixture of enantiomers will exhibit a net optical rotation. wikipedia.org The enantiomeric excess can be calculated by comparing the observed specific rotation of the mixture ([α]obs) to the specific rotation of the pure enantiomer ([α]max) under the same conditions.

Optical Purity (% ee) = ([α]obs / [α]max) × 100

While historically significant, this method's accuracy can be affected by concentration, solvent, and the presence of impurities that may also be optically active. wikipedia.org

Circular Dichroism (CD): Circular dichroism is a spectroscopic technique that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org This phenomenon is observed in the absorption bands of optically active compounds. wikipedia.org While CD spectroscopy is exceptionally powerful for studying the secondary structure of large biomolecules like proteins, its application for the quantitative determination of enantiomeric excess in small organic molecules is also possible, particularly if the chiral center is near a chromophore (a light-absorbing group). wikipedia.orgharvard.edu The magnitude of the CD signal is proportional to the concentration and enantiomeric excess of the chiral substance. However, for many applications involving small molecules, direct determination of enantiomeric ratios by chiral chromatography or NMR spectroscopy is now more common due to higher accuracy and precision. wikipedia.orgresearchgate.net

Computational and Theoretical Studies on 3 Iodopentane

Quantum Mechanical Calculations

Quantum mechanical calculations are fundamental to understanding the electronic structure and reactivity of molecules like 3-iodopentane. These methods, grounded in the principles of quantum mechanics, can predict molecular properties and reaction energetics.

Density Functional Theory (DFT) for Activation Energy Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to predict the activation energies of chemical reactions. For this compound, DFT could be used to model its reactions, such as nucleophilic substitution (S\textsubscript{N}2) or elimination (E2) pathways.

For a typical S\textsubscript{N}2 reaction with a nucleophile (e.g., a cyanide ion), DFT calculations would determine the energies of the reactants, the transition state, and the products. The activation energy is then calculated as the energy difference between the transition state and the reactants. While specific DFT studies on this compound are not readily found, studies on similar iodoalkanes show that the choice of functional and basis set is crucial for obtaining accurate results that correlate well with experimental data. researchgate.net

Hypothetical DFT-Calculated Activation Energies for a Reaction of this compound

Reaction Pathway Nucleophile Solvent (Implicit Model) Calculated Activation Energy (kJ/mol)
S\textsubscript{N}2 CN⁻ Acetonitrile (B52724) Data not available
E2 OH⁻ Ethanol (B145695) Data not available

This table illustrates the type of data that could be generated from DFT calculations. Specific values require dedicated research.

Optimization of Transition-State Geometries for Nucleophilic Substitution

A key aspect of computational reaction analysis is the optimization of the transition-state geometry. For an S\textsubscript{N}2 reaction of this compound, the transition state would feature a pentacoordinate carbon atom, where the nucleophile is forming a new bond and the iodide leaving group is simultaneously breaking its bond. slideserve.com

Computational software can locate this first-order saddle point on the potential energy surface. The optimized geometry provides crucial information about bond lengths and angles at the peak of the reaction barrier. For this compound, steric hindrance from the two ethyl groups would influence the geometry and energy of the transition state. pearson.com

Quantum Chemistry Calculations for Reaction Pathway Analysis

Beyond activation energies, quantum chemistry calculations can map out the entire reaction pathway, including the identification of intermediates and competing reaction channels. For this compound, this would involve comparing the energetics of the S\textsubscript{N}2 versus the E2 reaction under various conditions (e.g., different nucleophiles/bases and solvents). The calculations can help predict which pathway is more favorable. For instance, a bulky, strong base would likely favor the E2 pathway, a prediction that can be quantified through computational analysis.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing insights into dynamic processes and the influence of the molecular environment.

Modeling of Solvation Effects in Various Solvent Systems

The solvent plays a critical role in the kinetics and mechanism of reactions involving charged or polar species. MD simulations can explicitly model the solvent molecules around this compound and its reaction partners. This allows for a detailed investigation of solvation shells and their impact on the reaction. nih.gov

For instance, an MD simulation could model this compound in a polar protic solvent like ethanol versus a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). The simulations would show how the solvent molecules arrange themselves around the reactants and the transition state, and how this affects the system's energy.

Illustrative Data from a Hypothetical MD Simulation of this compound

Solvent Analyte Average Number of Solvent Molecules in First Solvation Shell
Ethanol This compound (C-I bond region) Data not available
DMSO This compound (C-I bond region) Data not available

This table shows the kind of data obtainable from MD simulations, which would require specific research for this compound.

Kinetic Modeling and Validation of Theoretical Predictions

The ultimate test of any computational model is its ability to reproduce and predict experimental results. Kinetic modeling serves as the bridge between theoretical calculations and real-world measurements.

Theoretical rate constants can be calculated from the activation energies obtained from quantum mechanical calculations using transition state theory. These predicted rates can then be compared with experimental kinetic data from laboratory experiments, such as those measuring reaction rates through spectroscopy or chromatography. researchgate.net Discrepancies between theoretical predictions and experimental results can lead to refinements in the computational model, such as choosing a more appropriate level of theory or a better solvent model. For this compound, a comprehensive study would involve performing kinetic experiments for its nucleophilic substitution and elimination reactions under various conditions and then validating these results with high-level computational models.

Studies on Intramolecular Hydrogen Atom Migration in Related Iodopentane Peroxy Radicals

Intramolecular hydrogen atom migration, or H-shift, in peroxy radicals (RO₂•) is a fundamental class of isomerization reaction that plays a critical role in atmospheric chemistry and low-temperature combustion. mit.educopernicus.orgresearchgate.net These reactions involve the internal transfer of a hydrogen atom from a carbon center to the peroxy radical moiety, resulting in the formation of a hydroperoxyalkyl radical (•QOOH). mit.eduresearchgate.net This process is a key step that can lead to chain branching in combustion and the formation of highly oxygenated molecules (HOMs) in the atmosphere. mit.educopernicus.org

While computational studies focusing specifically on the this compound peroxy radical are not extensively detailed in the literature, the general principles are well-established through theoretical and experimental work on analogous alkylperoxy radicals. Iodoalkanes, such as 1-iodopentane (B145852), serve as important precursors in laboratory studies for the clean and specific generation of the corresponding alkylperoxy radicals (e.g., 1-pentylperoxy radical) via photolysis in the presence of oxygen. copernicus.org

The kinetics of H-shift reactions are highly dependent on the structure of the transition state, particularly the size of the ring formed during the hydrogen transfer. Common pathways include 1,4-, 1,5-, and 1,6-H shifts, corresponding to 5-, 6-, and 7-membered transition state rings, respectively. copernicus.org For larger alkanes like pentane (B18724), intramolecular H-migration becomes increasingly competitive with other reaction pathways. mit.edu

Theoretical investigations employ various computational methods to determine the potential energy surfaces and reaction rate coefficients for these migrations. researchgate.net Methods such as Density Functional Theory (DFT), particularly functionals like M06-2X, and more accurate composite methods like CBS-QB3 are used to calculate the energy barriers for the H-shift. mit.eduresearchgate.net Studies on various alkylperoxy radicals show that these reactions have comparatively high barriers and are often slow at room temperature, but can become significant under certain atmospheric or combustion conditions. copernicus.org For instance, a theoretical study on the ethylperoxy radical, a smaller analogue, determined the barrier height for a 1,4-H shift. researchgate.net

The presence of functional groups near the radical center can significantly influence the rate of H-migration. copernicus.orgnih.gov For example, studies on hydroperoxy-substituted peroxy radicals derived from the oxidation of 1-pentene (B89616) have shown that the H-shift from the hydroperoxy group is extremely rapid, with calculated rate constants exceeding 10³ s⁻¹. nih.gov This "H-scrambling" is much faster than typical bimolecular reactions in the atmosphere. nih.gov

The table below presents representative theoretical data for H-shift reactions in simple alkylperoxy radicals, which serve as a basis for understanding the behavior of more complex systems like those derived from iodopentanes.

Table 1: Calculated Energy Barriers for Intramolecular H-Shift in Peroxy Radicals

This table provides theoretically calculated energy barriers for hydrogen shift reactions in various peroxy radicals, illustrating the energetic requirements for these isomerization pathways.

Peroxy RadicalH-Shift TypeComputational MethodCalculated Barrier (kcal/mol)Reference
Ethylperoxy Radical1,4-H shiftWMS21.2 researchgate.net
E-2-Butene-1-peroxy Radical1,6-H shiftNot Specified46 copernicus.org
E-3-Pentene-1-peroxy Radical1,7-H shiftNot Specified31 copernicus.org
Generic •OOQOOHN/ANot Specified29.9 - 32.2 mdpi.com

Applications of 3 Iodopentane in Complex Organic Synthesis and Research

Intermediate in the Synthesis of Other Halogenated Compounds

3-Iodopentane is a valuable precursor for the synthesis of other halogenated pentanes through halogen exchange reactions. The most notable of these is the Finkelstein reaction, a nucleophilic substitution (SN2) process where an alkyl halide is converted into another. wikipedia.orgsciencemadness.org While classically used to synthesize iodoalkanes from chlorides or bromides by taking advantage of the low solubility of sodium chloride or bromide in acetone, the reaction is an equilibrium and can be reversed. wikipedia.orgsciencemadness.org

By treating this compound with other alkali metal halides, the iodine atom can be replaced. For example, reacting this compound with potassium fluoride (B91410) can yield 3-fluoropentane. wikipedia.org Similarly, treatment with sodium bromide or sodium chloride in a suitable solvent could produce 3-bromopentane (B47287) and 3-chloropentane (B1594929), respectively. However, as secondary alkyl halides are less reactive in SN2 reactions than primary halides, these transformations may require specific conditions or catalysts to proceed efficiently. sciencemadness.org The conversion of alkyl fluorides, chlorides, and bromides to iodides can also be achieved by heating with excess aqueous hydroiodic acid (HI). byjus.com

Table 1: Halogen Exchange Reactions Starting from this compound

Target CompoundReagentReaction Type
3-FluoropentanePotassium Fluoride (KF)Finkelstein Reaction
3-ChloropentaneSodium Chloride (NaCl)Finkelstein Reaction
3-BromopentaneSodium Bromide (NaBr)Finkelstein Reaction

Role in Radioisotopic Labeling for Biological Pathway Tracing

Isotopic labeling is a technique used to track the passage of a substance through a reaction or a metabolic pathway. By replacing an atom with one of its isotopes, researchers can monitor the molecule's journey. Radioisotopes of iodine, such as Iodine-124 (¹²⁴I) and Iodine-125 (¹²⁵I), are particularly useful in this regard.

¹²⁴I is a positron-emitting isotope with a half-life of 4.2 days, making it suitable for quantitative pharmacokinetic studies and medical imaging techniques like Positron Emission Tomography (PET). nih.govacs.org PET scans can create 3-D images of chemical activity inside the body, aiding in the diagnosis and staging of diseases like thyroid cancer. nih.govnih.gov ¹²⁵I, while not optimal for imaging due to its low-energy gamma radiation, is frequently used in preclinical research to study the pharmacokinetics, metabolism, and biodistribution of molecules. nih.gov

By synthesizing this compound using a radioactive isotope of iodine, the resulting radiolabeled compound can serve as a tracer. Although simple alkanes are not typically used for targeted biological pathway tracing due to their non-specific interactions, radiolabeled iodoalkanes can be valuable in preclinical studies to understand the distribution and metabolism of small lipophilic molecules. nih.govmdpi.com For instance, a pharmaceutical company could use such a tracer to study how a drug is distributed throughout the body.

Precursor in the Synthesis of Active Pharmaceutical Ingredients

Alkyl halides, and specifically alkyl iodides, are important intermediates in the synthesis of a wide range of organic molecules, including active pharmaceutical ingredients (APIs). researchgate.netguidechem.com The carbon-iodine bond is relatively weak, making iodine an excellent leaving group for nucleophilic substitution reactions, which are fundamental to building the complex carbon skeletons of many drugs. byjus.com

This compound can be used to introduce a pent-3-yl group into a larger molecule. This can be achieved through reactions with various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. Its role as a secondary alkyl halide allows for the creation of specific branching points in a molecular structure, which can be crucial for a drug's efficacy and selectivity. Companies like Cellectar Biosciences are developing Phospholipid Drug Conjugates™ (PDCs) that use radioisotopes like iodine-131 (B157037) to deliver targeted radiation to cancer cells, highlighting the integration of iodine chemistry in modern drug development. cellectar.com

Reagent in the Production of Specialty Chemicals and Agrochemicals

The utility of alkyl halides extends to the synthesis of specialty chemicals and agrochemicals. guidechem.com 3-Bromopentane, a close analogue of this compound, is noted for its use as a reagent in organic synthesis to produce other chemicals, finding applications in the pharmaceutical and agrochemical industries. guidechem.com Given the similar and often higher reactivity of alkyl iodides compared to bromides, this compound serves a similar or enhanced role. byjus.com It can act as a building block for introducing the 1-ethylpropyl moiety into various structures, leading to compounds with specific desired properties for use in materials science or agriculture.

Participation in Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Negishi cross-coupling, which pairs an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is a prominent example. nih.gov this compound, as a secondary alkyl iodide, can participate in these reactions. The first step typically involves the insertion of zinc metal into the carbon-iodine bond of this compound to form the corresponding secondary alkylzinc iodide. thieme.com This organozinc reagent can then be coupled with various aryl or vinyl halides.

The use of secondary alkyl halides like this compound in cross-coupling reactions presents significant challenges, particularly in palladium-catalyzed systems. nih.gov Two major competing side reactions are β-hydride elimination and isomerization. nih.govwikipedia.org

β-Hydride Elimination: After the organometallic intermediate is formed, the catalyst can abstract a hydrogen atom from the carbon atom beta to the metal center, leading to an alkene and a metal hydride species. wikipedia.org This pathway reduces the yield of the desired cross-coupled product. nih.gov

Isomerization: The intermediate formed after transmetalation can undergo isomerization through a β-hydride elimination followed by a reinsertion sequence. nih.gov This scrambles the position of the bond to the metal catalyst along the alkyl chain, leading to a mixture of products.

Palladium-catalyzed systems are often plagued by these issues because the rate of reductive elimination to form the desired product is slow compared to the rate of β-hydride elimination. nih.gov Nickel-based catalysts have emerged as a more effective alternative for these challenging couplings. nih.govorganic-chemistry.org Nickel catalysis can overcome the problems of isomerization and β-hydride elimination that limit analogous palladium-catalyzed systems, enabling the efficient coupling of unactivated, acyclic secondary alkylzinc halides with aryl iodides. nih.govorganic-chemistry.orgacs.org Studies have shown that the choice of ligand and the addition of certain salts, like lithium tetrafluoroborate (B81430) (LiBF₄), can dramatically improve both the yield and the retention of the original isomeric structure. nih.govorganic-chemistry.org Despite these advances, the cross-coupling of two different secondary alkyl partners (a secondary-secondary coupling) remains a formidable challenge in synthetic chemistry. nih.gov

Table 2: Key Challenges in Cross-Coupling of Secondary Alkyl Halides

ChallengeDescriptionConsequenceMitigation Strategy
β-Hydride Elimination Removal of a β-hydrogen by the metal catalyst, forming an alkene. wikipedia.orgReduced yield of the desired coupled product. nih.govUse of nickel catalysts; selection of appropriate ligands. nih.govrsc.org
Isomerization The metal center migrates along the alkyl chain via elimination/reinsertion. nih.govFormation of a mixture of constitutional isomers.Use of nickel catalysts; addition of salt additives like LiBF₄. nih.govorganic-chemistry.org

Reactant in the Formation of Nitroalkane Compounds

This compound can be converted into 3-nitropentane (B1214299) through a nucleophilic substitution reaction with a nitrite (B80452) salt, such as sodium nitrite (NaNO₂). This transformation is related to the Kornblum reaction, which originally described the oxidation of alkyl halides to aldehydes using dimethyl sulfoxide (B87167) (DMSO), but the term is sometimes associated with the use of nitrite salts as well. wikipedia.orgrsc.org

The reaction of an alkyl halide with a nitrite ion is complicated by the fact that the nitrite ion (NO₂⁻) is an ambident nucleophile, meaning it can attack from two different atoms (the nitrogen or an oxygen).

Attack through the nitrogen atom results in the formation of a nitroalkane (R-NO₂).

Attack through an oxygen atom results in the formation of an alkyl nitrite (R-ONO).

When a secondary alkyl iodide like this compound reacts with sodium nitrite, a mixture of 3-nitropentane and 3-pentyl nitrite is typically formed. The ratio of these products can be influenced by the reaction conditions, including the solvent and the counter-ion of the nitrite salt. For secondary alkyl halides, the yield of the nitroalkane is often lower compared to primary halides. youtube.com

Relevance in Catalytic Polymerization Processes

While direct, extensive research on the specific applications of this compound in catalytic polymerization processes is not widely documented in publicly available literature, its potential role can be inferred from the established principles of living cationic polymerization, particularly in the synthesis of polymers from vinyl ethers. Iodoalkanes, in general, are recognized for their utility as initiators in these types of reactions, often in conjunction with a Lewis acid co-catalyst.

Living cationic polymerization is a method that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. nih.govwikipedia.org This control is achieved by minimizing chain termination and chain transfer reactions. nih.govlibretexts.org The initiation of such polymerizations often involves the formation of a stable carbocation that can then propagate by reacting with monomer units.

In the context of vinyl ether polymerization, initiating systems composed of an iodoalkane and a Lewis acid have been shown to be effective. The general mechanism involves the activation of the carbon-iodine bond by the Lewis acid, leading to the formation of a carbocationic species that initiates the polymerization.

For instance, the polymerization of vinyl ethers can be initiated by a system comprising hydrogen iodide (HI) and iodine (I2). nih.gov This concept can be extended to other iodoalkanes. When this compound is used in the presence of a suitable Lewis acid, it is plausible that the Lewis acid would facilitate the abstraction of the iodide, generating a secondary pentyl carbocation. This carbocation could then initiate the polymerization of a vinyl ether monomer. The process is designed to proceed in a "living" manner, where the growing polymer chains maintain their active ends. libretexts.org

The table below outlines a hypothetical scenario for the use of this compound as an initiator in the living cationic polymerization of a generic vinyl ether, based on established principles.

Table 1: Hypothetical Application of this compound in Living Cationic Polymerization of a Vinyl Ether

Parameter Description Reference
Monomer A generic vinyl ether (e.g., isobutyl vinyl ether) nih.gov
Initiator This compoundInferred
Co-initiator/Catalyst A Lewis acid (e.g., ZnCl₂, SnCl₄) cmu.edu
Proposed Mechanism The Lewis acid assists in the cleavage of the C-I bond in this compound to form a pentyl carbocation. This carbocation then adds to the vinyl ether monomer, initiating chain growth. The counter-ion, derived from the Lewis acid and iodide, is weakly coordinating, allowing the polymerization to proceed in a controlled, living fashion. nih.govlibretexts.org
Expected Polymer A poly(vinyl ether) with a narrow molecular weight distribution and a molecular weight determined by the monomer-to-initiator ratio. nih.govwikipedia.org

It is important to note that the reactivity and effectiveness of this compound in such a system would be influenced by several factors, including the nature of the Lewis acid, the specific vinyl ether monomer used, and the reaction conditions such as temperature and solvent polarity. cmu.edu The stability of the secondary pentyl carbocation generated from this compound would be a critical factor in determining the efficiency of the initiation step.

Further empirical research would be necessary to validate these potential applications and to fully characterize the behavior of this compound in catalytic polymerization processes. The exploration of such secondary iodoalkanes as initiators could offer alternative pathways for the synthesis of well-defined polymers.

Research on 3 Iodopentane Derivatives and Analogues

Synthesis and Reactivity of Polyhalogenated Pentane (B18724) Derivatives

Polyhalogenated alkanes, including derivatives of pentane, are compounds containing multiple halogen atoms. Their reactivity is significantly influenced by the nature and position of the halogens. The presence of multiple halogens can alter the electronic environment of the carbon skeleton and influence the outcome of reactions.

The synthesis of such compounds often involves the halogenation of precursor molecules. For instance, the fluorination of terminal polyhalogenoalkenes using vanadium pentafluoride has been reported to occur at low temperatures (-20 to -30 °C). osti.gov In contrast, internal polyfluoroalkenes require heating to react with the same reagent. osti.gov The reactivity of polyhalogenated compounds is diverse, ranging from serving as anesthetics to acting as intermediates in the synthesis of complex molecules. nih.gov For example, certain polyhalogenated compounds have been investigated for their anesthetic properties, though some were found to be non-anesthetic despite their lipid solubility. nih.gov

The reactivity of polyhalogenated pentanes is dictated by the relative strengths of the carbon-halogen bonds and the stability of potential intermediates. The carbon-iodine bond is the weakest among the common halogens, making iodo-substituted positions particularly susceptible to nucleophilic substitution and elimination reactions. In a polyhalogenated pentane containing different halogens, the iodo group would be the most likely leaving group.

Table 1: Properties of Selected Polyhalogenated Pentane Derivatives

Compound NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Reference
3-Bromo-3-iodopentane3-bromo-3-iodopentaneC5H10BrI276.94 nih.gov
2-Bromo-3-iodopentane2-bromo-3-iodopentaneC5H10BrI276.94 nih.gov
1-Bromo-3-iodopentane1-bromo-3-iodopentaneC5H10BrI276.94 nih.gov
3-Bromo-2-iodopentane3-bromo-2-iodopentaneC5H10BrI276.94

While direct studies detailing the use of 3-bromo-3-iodopentane for Criegee intermediate generation were not found, the general methodology for producing Criegee intermediates offers a plausible pathway. Criegee intermediates, which are carbonyl oxides, are of significant interest in atmospheric chemistry. A common method for their generation involves the photolysis of a diiodoalkene precursor. rsc.org

In a related study, a five-carbon unsaturated Criegee intermediate, 3-penten-2-one (B1195949) oxide, was synthesized via the photolysis of a diiodoalkene precursor in the presence of oxygen. rsc.org The process involves the following steps:

Photolysis of the diiodoalkene precursor to generate a monoiodo radical. rsc.org

Reaction of the radical with molecular oxygen. rsc.org

Subsequent formation of the Criegee intermediate. rsc.org

Based on this established methodology, it can be inferred that a geminal dihaloalkane like 3-bromo-3-iodopentane could potentially serve as a precursor. Photolysis would likely cleave the weaker carbon-iodine bond to generate a bromo-substituted radical, which could then react with oxygen to form a corresponding Criegee intermediate. However, without specific experimental data, this remains a hypothetical application.

Investigation of Substituted Iodopentane Analogues (e.g., 2,2-dimethyl-3-iodopentane)

The reactivity of alkyl halides can be significantly influenced by steric hindrance. The analogue 2,2-dimethyl-3-iodopentane presents an interesting case study. The presence of two methyl groups on the carbon adjacent to the iodine-bearing carbon creates a sterically hindered environment.

No specific synthesis or reactivity studies for 2,2-dimethyl-3-iodopentane were found in the provided search results. However, its reactivity can be predicted based on general principles of organic chemistry. As a secondary alkyl iodide, it would be expected to undergo both S_N1 and S_N2 reactions. The bulky tert-butyl group adjacent to the reaction center would likely disfavor the S_N2 pathway due to steric hindrance, making the S_N1 reaction, which proceeds through a carbocation intermediate, more probable. For instance, the related compound 3-bromo-3-methylpentane (B1594764) readily forms a stable tertiary carbocation, facilitating S_N1 reactions. pearson.com Similarly, reduction of alkyl chlorides with a zinc-copper couple is a known method for producing hydrocarbons. shaalaa.com

Broader Context of Hypervalent Iodine Reagents in Oxidative Transformations

Hypervalent iodine reagents have become indispensable tools in modern organic synthesis due to their low toxicity, high stability, and ready availability. fishersci.ca They are frequently used as powerful oxidizing agents in a wide array of chemical transformations. wikipedia.org These reagents are particularly valuable as alternatives to heavy metal-based oxidants, offering a more environmentally benign approach to synthesis. wikipedia.org

The utility of hypervalent iodine reagents spans a broad spectrum of reactions, including:

Oxidative functionalization: They can introduce new functional groups into organic molecules through oxidation. cymitquimica.com

Rearrangements and cyclizations: Hypervalent iodine compounds can promote complex molecular rearrangements and the formation of cyclic structures. wikipedia.org

Palladium-catalyzed cross-coupling reactions: They are often employed as oxidants in palladium-catalyzed reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org

The mechanism of action for hypervalent iodine reagents often involves ligand exchange and reductive elimination, similar to transition metal chemistry. cymitquimica.com This allows for a diverse range of transformations, including the oxidation of phenols and the synthesis of heterocyclic compounds. biosynth.com

Exploration of Other Iodopentane Isomers in Diverse Synthetic Transformations

Besides 3-iodopentane, other isomers of iodopentane serve as important building blocks in organic synthesis. The position of the iodine atom on the pentane chain dictates the reactivity and applications of the isomer.

1-Iodopentane (B145852) , a primary alkyl iodide, is a versatile reagent in various synthetic transformations. fishersci.ca It is often used in the preparation of the 1-pentyl radical through shock heating. fishersci.ca Due to the terminal position of the iodine, it is well-suited for S_N2 reactions and the formation of Grignard reagents. It is commercially available, often stabilized with copper. fishersci.ca

2-Iodopentane (B127505) is a secondary alkyl iodide and, like this compound, can participate in both S_N1 and S_N2 reactions, as well as E1 and E2 elimination reactions. The outcome of its reactions is highly dependent on the specific conditions. It serves as a precursor for the formation of organometallic reagents, such as Grignard reagents, which are crucial for carbon-carbon bond formation. The synthesis of 2-iodopentane can be achieved through the iodination of 2-pentanol (B3026449) using reagents like triphenylphosphine (B44618) and iodine.

The different isomers of iodopentane provide chemists with a range of options for introducing a five-carbon chain into a molecule, with the choice of isomer depending on the desired reaction pathway and target product.

Q & A

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound across different laboratories?

  • Methodological Answer : Follow standardized reporting guidelines (e.g., Beilstein Journal ):
  • Document reaction parameters (time, temperature, solvent purity).
  • Share raw spectral data (NMR, IR) in supplementary materials.
  • Use reference compounds (e.g., 1-iodopentane ) for calibration.
    Collaborative validation through inter-lab studies reduces variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.